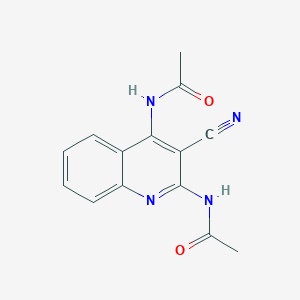

N,N'-(3-Cyanoquinoline-2,4-diyl)diacetamide

Description

N,N'-(3-Cyanoquinoline-2,4-diyl)diacetamide is a quinoline-derived compound featuring two acetamide groups at the 2- and 4-positions of the heterocyclic core, along with a cyano substituent at the 3-position. The quinoline core provides aromaticity and planarity, which influence electronic characteristics, solubility, and intermolecular interactions.

Properties

CAS No. |

141648-21-7 |

|---|---|

Molecular Formula |

C14H12N4O2 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

N-(2-acetamido-3-cyanoquinolin-4-yl)acetamide |

InChI |

InChI=1S/C14H12N4O2/c1-8(19)16-13-10-5-3-4-6-12(10)18-14(11(13)7-15)17-9(2)20/h3-6H,1-2H3,(H2,16,17,18,19,20) |

InChI Key |

WAKUCHBBQLWQSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=NC2=CC=CC=C21)NC(=O)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide typically involves the reaction of 3-cyanoquinoline derivatives with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The process involves the acylation of the amino groups at the 2,4-positions of the quinoline ring, resulting in the formation of diacetamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The cyano group and diacetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Biological Activity

N,N'-(3-Cyanoquinoline-2,4-diyl)diacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound consists of a quinoline core with cyano and acetamide functional groups. The structural features contribute to its reactivity and biological interactions:

- Quinoline Ring : Known for its pharmacological significance, this aromatic system can undergo electrophilic substitution reactions.

- Cyano Group : This group enhances nucleophilic addition reactions, which may be critical for biological interactions.

- Acetamide Groups : These groups can undergo hydrolysis, influencing the compound's stability and activity in biological systems.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

Antimicrobial Activity

Compounds with similar structural characteristics have shown significant antimicrobial effects. For instance, derivatives of quinoline have been tested against various pathogens, demonstrating efficacy comparable to standard antibiotics.

| Compound Name | Activity | Reference |

|---|---|---|

| 3-Cyanoquinoline | Antimicrobial | |

| N-Cycloheptylquinoline-2-carboxamide | High activity against M. tuberculosis |

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. Studies have indicated that certain cyanoquinolines can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

A notable study highlighted that specific substituted quinolines exhibited significant cytotoxicity against cancer cells while showing low toxicity to normal cells. The structure-activity relationship (SAR) analysis revealed that modifications on the quinoline ring significantly influenced their anticancer properties.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokine production and modulate inflammatory pathways.

Case Studies and Research Findings

- Antimycobacterial Activity : A study conducted on various substituted quinolines demonstrated that certain compounds exhibited higher activity against Mycobacterium tuberculosis than established treatments like isoniazid. The most effective compounds were characterized by specific structural features that enhanced their interaction with bacterial targets .

- Corrector and Potentiator Activities : Research on cyanoquinolines identified compounds with dual functions as correctors and potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) protein. This highlights the potential of this compound in treating genetic disorders by restoring protein function .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

(a) Pyrimidine-Based Diacetamides

- N,N'-(6-(Phenylamino)pyrimidine-2,4-diyl)diacetamide (UK pyr 33) Core Structure: Pyrimidine ring (6-membered, two nitrogen atoms at 1,3-positions). Substituents: Phenylamino group at the 6-position and acetamide groups at 2,4-positions. Key Differences: The pyrimidine core lacks the fused benzene ring of quinoline, reducing aromatic conjugation. The phenylamino group introduces steric bulk and may enhance π-π stacking in biological targets.

(b) Phenyl-Based Diacetamides

- N,N'-(1,2-Phenylene)diacetamide (Compound 38)

- N,N'-(1,3-Phenylene)diacetamide (86) and N,N'-(1,4-Phenylene)diacetamide (94) Structural Variation: Meta (1,3) and para (1,4) substitution patterns on benzene.

Substituent Effects on Functionality

- Cyano Group Influence: The 3-cyano group in the target compound contrasts with substituents like chlorine in 3-chloro-N-phenyl-phthalimide () or phenylamino groups in UK pyr 33.

- Hydrogen Bonding: In N,N'-(1,2-phenylene)diacetamide, ortho-substituted acetamides enable intramolecular hydrogen bonding, a feature absent in para-substituted analogs. The quinoline-based compound may exhibit similar hydrogen-bonding interactions depending on substituent positioning .

Physical and Chemical Properties

- Thermal Stability: Aliphatic diacetamides (e.g., CAS 625-77-4) have lower melting points (~75°C) compared to aromatic analogs. The quinoline-based compound likely exhibits higher thermal stability due to aromatic stacking .

- Solubility: The 3-cyano group may reduce aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., ), but enhance organic solvent compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.